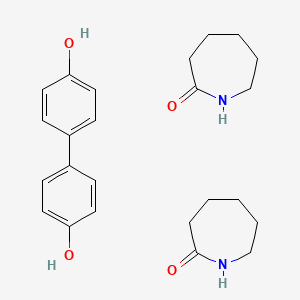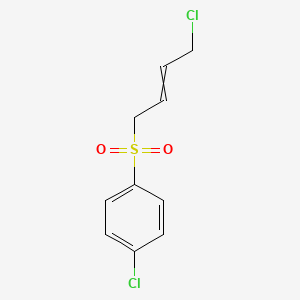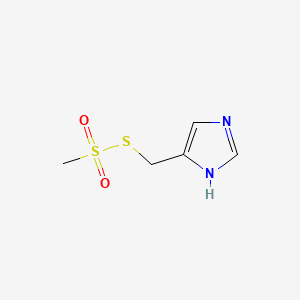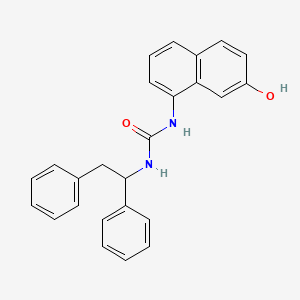![molecular formula C27H33OP B12614436 Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane CAS No. 918962-29-5](/img/structure/B12614436.png)
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane is a chemical compound with a complex structure that includes a phosphorus atom bonded to three 2-(propan-2-yl)phenyl groups and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with 2-(propan-2-yl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the initial reaction, the mixture is allowed to warm to room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and temperature control systems. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological phosphorus-containing compounds.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal ions, and the pathways involved are typically related to catalytic processes in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane is unique due to the presence of the 2-(propan-2-yl)phenyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
918962-29-5 |
|---|---|
Fórmula molecular |
C27H33OP |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-bis(2-propan-2-ylphenyl)phosphoryl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C27H33OP/c1-19(2)22-13-7-10-16-25(22)29(28,26-17-11-8-14-23(26)20(3)4)27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 |
Clave InChI |
DIXXXRCMJMAZAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1P(=O)(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

amino}oxidanide](/img/structure/B12614371.png)


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)

![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)

![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)


![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
![2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12614431.png)
